mTOR/HDAC1-IN-12l Demonstrates Superior Potency Against mTOR Compared to mTOR/HDAC-IN-1
mTOR/HDAC1-IN-12l exhibits a 2.45-fold higher potency against the mTOR kinase compared to mTOR/HDAC-IN-1 (Compound 50), a structurally distinct dual mTOR/HDAC inhibitor. This enhanced potency is observed in enzymatic inhibition assays [1].
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.2 nM against mTOR |
| Comparator Or Baseline | mTOR/HDAC-IN-1: IC50 = 0.49 nM against mTOR |
| Quantified Difference | mTOR/HDAC-IN-1 is 2.45-fold more potent (0.49 nM vs 1.2 nM) |
| Conditions | Biochemical enzymatic assay |
Why This Matters
Higher potency at the primary target can translate to lower required dosing in experimental models, potentially reducing off-target effects and improving the therapeutic window.
- [1] MedChemExpress. mTOR/HDAC-IN-1 (Compound 50) Product Page. Accessed 2026. View Source
